2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
Description
This compound is a heterocyclic benzamide derivative featuring a 1,2,4-oxadiazole core linked to an imidazole ring and substituted with methoxy groups. Its structural complexity arises from the integration of three pharmacologically relevant motifs:
- Benzamide backbone: Known for modulating enzyme inhibition and receptor binding .
- 1,2,4-Oxadiazole ring: Imparts metabolic stability and enhances bioavailability .
- Imidazole moiety: Facilitates hydrogen bonding and metal coordination, often critical for biological activity .
Synthetic routes for analogous compounds (e.g., oxadiazole-containing derivatives) typically involve cyclization reactions, such as the condensation of amidoximes with carboxylic acids or their derivatives under basic conditions . While direct synthesis data for this specific compound are absent in the provided evidence, its structural analogs (e.g., ’s 1,2,4-oxadiazol-5-yl derivatives) suggest similar synthetic strategies involving hydroxylamine intermediates and catalytic cyclization .
Properties
IUPAC Name |
2-methoxy-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-34-21-13-9-19(10-14-21)25-30-27(36-31-25)23-16-32(17-28-23)15-18-7-11-20(12-8-18)29-26(33)22-5-3-4-6-24(22)35-2/h3-14,16-17H,15H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLYQTRRIZBKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : The compound features an oxadiazole ring and an imidazole moiety, which are known for their pharmacological properties.
- Functional Groups : The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly its anticancer properties. The following sections detail its effects on various cancer cell lines and the mechanisms underlying these effects.
Anticancer Activity
Research indicates that derivatives containing the oxadiazole and imidazole rings exhibit significant cytotoxic effects against a variety of cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| A549 (Lung Cancer) | 2.41 | |
| U-937 (Leukemia) | 0.12 | |
| HeLa (Cervical Cancer) | 1.5 |
These values indicate that the compound is potent against multiple cancer types, with IC50 values comparable to or better than established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Flow cytometry assays have shown that this compound induces apoptosis in cancer cells in a dose-dependent manner.
- Inhibition of Key Enzymes : The oxadiazole derivatives are known to inhibit enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation .
- Cell Cycle Arrest : Studies suggest that the compound may cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound:
- Study on MCF-7 Cells : A study demonstrated that compounds with similar structures showed significant cytotoxic activity against MCF-7 cells with IC50 values ranging from 0.65 to 15.63 µM .
- In Vivo Studies : Preclinical models have indicated that these compounds can reduce tumor growth significantly compared to control groups treated with saline or standard chemotherapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and imidazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its efficacy against human colorectal carcinoma cells (HCT116), demonstrating promising results in reducing cell viability at low concentrations (IC50 values) compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research on similar benzamide derivatives suggests that they possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the methoxy and oxadiazole groups likely contributes to this bioactivity by enhancing membrane permeability or interfering with metabolic pathways in microbial cells.
Case Studies
- Anticancer Efficacy Study
- Antimicrobial Screening
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Differences and Implications
Bioisosteric Replacements: The target compound’s 1,2,4-oxadiazole ring () contrasts with 1,3,4-thiadiazole in ’s derivatives. Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to oxidative degradation .
Substituent Effects :
- Methoxy groups in the target compound and ’s derivatives improve solubility compared to halogenated analogs (e.g., 9c in with bromophenyl) but may reduce membrane permeability .
- Sulfonyl groups in ’s compounds increase polarity and electrostatic interactions, whereas the target’s benzamide moiety prioritizes planar stacking interactions .
Synthetic Complexity :
- The target compound’s imidazole-oxadiazole linkage likely requires sequential cyclization steps (e.g., initial oxadiazole formation followed by imidazole functionalization), contrasting with simpler triazole-thiazole assemblies in .
Q & A
Basic Question: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole moiety in this compound?
Methodological Answer:
The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., nitriles or esters). For example, nitrile oxides generated in situ from hydroxylamine derivatives can react with amidoximes under microwave irradiation or reflux conditions with catalysts like tetrabutylammonium fluoride (TBAF). Optimizing solvent polarity (e.g., DMF or acetonitrile) and reaction temperature (80–120°C) improves yield and purity. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .
Advanced Question: How can regioselectivity challenges in imidazole-oxadiazole hybrid formation be addressed?
Methodological Answer:
Regioselectivity issues arise during cyclization steps due to competing reaction pathways. To mitigate this:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro or methoxy groups) to guide cyclization.
- Microwave-assisted synthesis : Enhances reaction control, reducing side products (e.g., imidazole regioisomers).
- Computational modeling : Use DFT calculations to predict favorable transition states and optimize reaction conditions.
Validation via LC-MS and 2D NMR (e.g., HSQC, HMBC) confirms regiochemical outcomes .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks. Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ or [M+Na]+ adducts).
Cross-referencing with synthetic intermediates ensures structural fidelity .
Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths, angles, and torsional conformations. Key steps:
- Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Data collection : Optimize resolution (<1.0 Å) for accurate electron density maps.
- Validation : Check R-factors (<5%) and residual density to confirm absence of disorder.
SCXRD clarifies intramolecular interactions (e.g., π-stacking between aromatic rings) critical for biological activity .
Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Fluorescence-based or colorimetric kits (e.g., FLAP inhibitors in ) with IC50 determination.
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7).
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins.
Normalize data against positive controls (e.g., known FLAP inhibitors) and use triplicate measurements for statistical rigor .
Advanced Question: How can pharmacokinetic (PK) properties be optimized for in vivo studies?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce hydrophobicity (target LogP ~2–3).
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure free fraction; aim for >10% to ensure bioavailability.
In vivo PK studies in rodents (IV/PO dosing) with LC-MS/MS quantification validate half-life and clearance rates .
Basic Question: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed cell density, serum concentration).
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to compare binding modes with target proteins (e.g., FLAP or Factor Xa).
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers. Cross-reference with structural analogs to isolate critical pharmacophores .
Advanced Question: What strategies enhance selectivity against off-target enzymes (e.g., trypsin or kallikrein)?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify substituents on the benzamide or oxadiazole rings to sterically hinder off-target binding.
- Alanine scanning mutagenesis : Identify key residues in target vs. off-target enzymes.
- Selectivity profiling : Screen against panels of related enzymes (e.g., serine proteases) using high-throughput fluorescence assays.
Crystal structures of target-ligand complexes guide rational design (e.g., introducing hydrogen bond donors/acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
